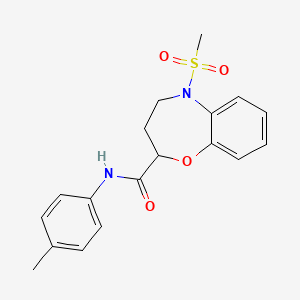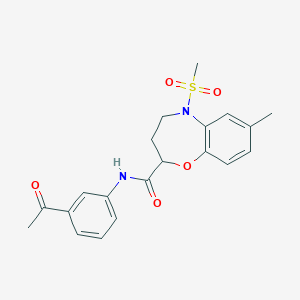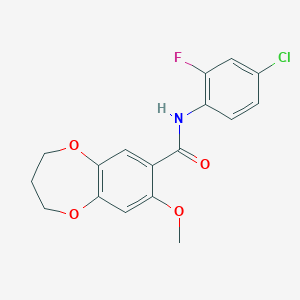
1-(6-bromo-1H-indazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a synthetic molecule with a complex structure. Let’s break it down:
1-(6-bromo-1H-indazol-3-yl): This part contains an indazole ring with a bromine substituent at the 6-position.
N-(5-methyl-1,3,4-thiadiazol-2-yl): Here, we have a thiadiazole ring with a methyl group at the 5-position.
5-oxopyrrolidine-3-carboxamide: This segment includes a pyrrolidine ring with a carbonyl group (oxo) at the 5-position and an amide group at the 3-position.
Preparation Methods
Industrial Production: Industrial-scale production methods often rely on cost-effectiveness and scalability. If this compound were to be produced industrially, optimization of reaction conditions, purification techniques, and safety considerations would be crucial.
Chemical Reactions Analysis
Types of Reactions:
Cyclization: Formation of the indazole and thiadiazole rings.
Substitution: Bromination of the indazole ring.
Amidation: Formation of the carboxamide group.
Oxidation/Reduction: Depending on the synthetic steps, oxidation or reduction reactions may occur.
Bromination: Bromine or N-bromosuccinimide (NBS) in an organic solvent.
Amidation: Amine and carboxylic acid react under appropriate conditions.
Cyclization: Cyclization agents (e.g., phosphorus oxychloride) in suitable solvents.
Major Products: The final compound is the major product. Isolation and purification steps are essential to obtain a high yield.
Scientific Research Applications
This compound’s versatility makes it intriguing for various fields:
Medicine: Potential as a drug candidate due to its unique structure.
Chemical Biology: Studying its interactions with biological targets.
Materials Science: Incorporating it into functional materials.
Agrochemicals: Investigating pesticidal properties.
Mechanism of Action
The compound’s mechanism likely involves binding to specific receptors or enzymes. Further research is needed to elucidate its precise targets and pathways.
Properties
Molecular Formula |
C15H13BrN6O2S |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
1-(6-bromo-1H-indazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H13BrN6O2S/c1-7-18-21-15(25-7)17-14(24)8-4-12(23)22(6-8)13-10-3-2-9(16)5-11(10)19-20-13/h2-3,5,8H,4,6H2,1H3,(H,19,20)(H,17,21,24) |
InChI Key |
YZTQSJNVRMLBBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=NNC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]butan-2-amine](/img/structure/B11227582.png)
![3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3,5-difluorophenyl)propanamide](/img/structure/B11227589.png)
![2'-Benzyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11227597.png)
![N-{5-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B11227608.png)
![7-(3-chloro-4-methylphenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11227616.png)
![Ethyl 4-({[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11227621.png)
![N-benzyl-1-(5-chloro-2-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11227623.png)
![2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B11227631.png)
![2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide](/img/structure/B11227638.png)

![N-(4-ethylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11227646.png)


![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11227660.png)
